molecular formula C14H13NO2 B2630142 (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine CAS No. 93033-58-0

(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B2630142
CAS No.: 93033-58-0
M. Wt: 227.263
InChI Key: YUQATBOXIFGNQR-XNTDXEJSSA-N
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Description

(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of a hydroxylamine functional group attached to a phenylmethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-phenylmethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptor sites, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

  • (NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine
  • (NZ)-N-[(3-hydroxyphenyl)methylidene]hydroxylamine
  • (NZ)-N-[(3-chlorophenyl)methylidene]hydroxylamine

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, chloro) can significantly alter the chemical and physical properties of the compounds.
  • Reactivity: The reactivity of these compounds can vary based on the electronic effects of the substituents. For example, electron-donating groups like methoxy can increase nucleophilicity, while electron-withdrawing groups like chloro can decrease it.
  • Applications: Each compound may have unique applications based on its specific properties. For instance, (NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine may be more suitable for applications requiring higher nucleophilicity.

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQATBOXIFGNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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